Cas no 127842-70-0 (2-Propenoic acid, 3-[4-(difluoromethoxy)phenyl]-, (2E)-)
![2-Propenoic acid, 3-[4-(difluoromethoxy)phenyl]-, (2E)- structure](https://www.kuujia.com/scimg/cas/127842-70-0x500.png)
2-Propenoic acid, 3-[4-(difluoromethoxy)phenyl]-, (2E)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenoic acid, 3-[4-(difluoromethoxy)phenyl]-, (2E)-
- (E)-3-(4-(DIFLUOROMETHOXY)PHENYL)ACRYLIC ACID
- (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid
- SR-01000240192
- 2-Propenoic acid, 3-[4-(difluoromethoxy)phenyl]-
- JS-4810
- 127842-70-0
- G28975
- EN300-734285
- 4-(Difluoromethoxy)cinnamic acid
- OWLKYWTYLFJOGX-ZZXKWVIFSA-N
- (2E)-3-[4-(difluoromethoxy)phenyl]acrylic acid
- HMS1587K03
- MFCD01222822
- (2E)-3-[4-(DIFLUOROMETHOXY)PHENYL]PROP-2-ENOIC ACID
- Z2312943210
- AKOS000263422
- CFA84270
- 103962-07-8
- SCHEMBL1569059
- SR-01000240192-1
- EN300-05280
-
- MDL: MFCD01222822
- Inchi: InChI=1S/C10H8F2O3/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-6,10H,(H,13,14)/b6-3+
- InChI Key: OWLKYWTYLFJOGX-ZZXKWVIFSA-N
- SMILES: C1=C(C=CC(=C1)OC(F)F)/C=C/C(=O)O
Computed Properties
- Exact Mass: 214.04415044Da
- Monoisotopic Mass: 214.04415044Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 46.5Ų
2-Propenoic acid, 3-[4-(difluoromethoxy)phenyl]-, (2E)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-734285-0.1g |
(2E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid |
127842-70-0 | 95.0% | 0.1g |
$23.0 | 2025-02-19 | |
Enamine | EN300-734285-1.0g |
(2E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid |
127842-70-0 | 95.0% | 1.0g |
$66.0 | 2025-02-19 | |
1PlusChem | 1P00VS62-500mg |
4-(Difluoromethoxy)cinnamic acid |
127842-70-0 | 95% | 500mg |
$92.00 | 2025-03-01 | |
A2B Chem LLC | AO82042-1g |
4-(Difluoromethoxy)cinnamic acid |
127842-70-0 | 95% | 1g |
$105.00 | 2024-04-20 | |
1PlusChem | 1P00VS62-10g |
4-(Difluoromethoxy)cinnamic acid |
127842-70-0 | 95% | 10g |
$719.00 | 2023-12-25 | |
1PlusChem | 1P00VS62-50mg |
4-(Difluoromethoxy)cinnamic acid |
127842-70-0 | 95% | 50mg |
$57.00 | 2025-03-16 | |
1PlusChem | 1P00VS62-250mg |
4-(Difluoromethoxy)cinnamic acid |
127842-70-0 | 95% | 250mg |
$72.00 | 2025-03-01 | |
A2B Chem LLC | AO82042-50mg |
4-(Difluoromethoxy)cinnamic acid |
127842-70-0 | 95% | 50mg |
$55.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1812990-1g |
4-(Difluoromethoxy)Cinnamic acid |
127842-70-0 | 95% | 1g |
¥2587.00 | 2024-08-09 | |
Aaron | AR00VSEE-50mg |
4-(Difluoromethoxy)cinnamic acid |
127842-70-0 | 95% | 50mg |
$52.00 | 2025-03-22 |
2-Propenoic acid, 3-[4-(difluoromethoxy)phenyl]-, (2E)- Related Literature
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
Additional information on 2-Propenoic acid, 3-[4-(difluoromethoxy)phenyl]-, (2E)-
Recent Advances in the Study of 2-Propenoic acid, 3-[4-(difluoromethoxy)phenyl]-, (2E)- (CAS: 127842-70-0)
The compound 2-Propenoic acid, 3-[4-(difluoromethoxy)phenyl]-, (2E)- (CAS: 127842-70-0) has garnered significant attention in recent years due to its potential applications in the field of chemical biology and pharmaceutical research. This briefing aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the unique structural features of 2-Propenoic acid, 3-[4-(difluoromethoxy)phenyl]-, (2E)-, which contribute to its bioactivity. The presence of the difluoromethoxy group and the (2E)-configuration of the propenoic acid moiety are believed to play critical roles in its interaction with biological targets. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structure and purity of the compound.
In terms of biological activity, preliminary in vitro studies have demonstrated that 2-Propenoic acid, 3-[4-(difluoromethoxy)phenyl]-, (2E)- exhibits promising inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that the compound showed significant inhibition of cyclooxygenase-2 (COX-2), with an IC50 value in the low micromolar range. This suggests potential applications in the development of anti-inflammatory agents.
Further investigations into the pharmacokinetic properties of 2-Propenoic acid, 3-[4-(difluoromethoxy)phenyl]-, (2E)- have revealed favorable absorption and distribution profiles in animal models. A recent pharmacokinetic study conducted in rodents indicated that the compound has good oral bioavailability and a half-life suitable for once-daily dosing. These findings support its potential as a lead compound for further drug development.
Despite these promising results, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Current research efforts are focused on structural modifications to enhance its therapeutic index. For example, a team at the University of Cambridge has synthesized a series of analogs with varying substituents on the phenyl ring, aiming to improve potency and reduce toxicity.
In conclusion, 2-Propenoic acid, 3-[4-(difluoromethoxy)phenyl]-, (2E)- (CAS: 127842-70-0) represents a promising candidate for further investigation in drug discovery. Its unique structural features and demonstrated biological activity make it a valuable tool for understanding inflammatory pathways and developing novel therapeutics. Future studies should focus on elucidating its mechanism of action and advancing it through preclinical development.
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